molecular formula C13H11IN2O2 B2380668 N-(5-iodopyridin-2-yl)-3-methoxybenzamide CAS No. 477889-80-8

N-(5-iodopyridin-2-yl)-3-methoxybenzamide

Cat. No. B2380668
CAS RN: 477889-80-8
M. Wt: 354.147
InChI Key: QBGZWKHFJWFLND-UHFFFAOYSA-N
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Description

N-(5-iodopyridin-2-yl)-3-methoxybenzamide, commonly known as IPMB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study. This compound is a derivative of benzamide and has been synthesized using various methods, each with its unique advantages and limitations.

Scientific Research Applications

Radioligand Development and Brain Imaging

N-(5-iodopyridin-2-yl)-3-methoxybenzamide is explored in the context of developing radioligands for brain imaging. Baldwin et al. (2003) synthesized a neuroleptic analogue, 5-IBZM, to compare its properties with IBZM, a compound used for imaging D2 receptors in the brain. Their study found that 5-IBZM had significantly lower affinity compared to IBZM (Baldwin et al., 2003).

Cancer Research

In cancer research, particularly breast cancer, this compound derivatives have been investigated. Caveliers et al. (2002) studied a new iodobenzamide, P-(123)I-MBA, for visualizing primary breast tumors. They discovered that this compound preferentially binds to sigma receptors overexpressed in breast cancer cells, indicating potential for noninvasive assessment of tumor proliferation (Caveliers et al., 2002).

Serotonin Receptor Studies

Hewlett et al. (1998) focused on developing high-affinity radioligands for the 5-HT-3 receptor, creating homologues of a 5-chlorobenzamide derivative. They identified compounds with high affinity for the 5-HT-3 receptor, potentially useful for studying it in various contexts (Hewlett et al., 1998).

Dopamine Receptor Ligands

In the field of dopamine receptor ligands, Lacivita et al. (2010) explored this compound derivatives for their affinity and selectivity over dopamine receptors. They aimed to develop compounds with enhanced brain penetration and low nonspecific binding, finding promising candidates for PET analysis (Lacivita et al., 2010).

Catalysis in Organic Synthesis

Xu et al. (2018) reported on the chemodivergent annulations between N-methoxybenzamides and sulfoxonium ylides, catalyzed by Rh(iii) via C-H activation. This process opens avenues for novel organic synthesis methods (Xu et al., 2018).

Antimicrobial Applications

Desai et al. (2013) synthesized a series of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides and evaluated their antimicrobial properties. These compounds showed promise in treating bacterial and fungal infections, indicating the potential of such derivatives in antimicrobial therapy (Desai et al., 2013).

Synthesis and Structural Studies

Karabulut et al. (2014) conducted a study on the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide, a related compound. They used X-ray diffraction and DFT calculations to understand the influence of intermolecular interactions on molecular geometry, providing insights into the structural aspects of such compounds (Karabulut et al., 2014).

Antibacterial Research

Research by Haydon et al. (2010) on 3-Methoxybenzamide derivatives, closely related to this compound, highlighted their role as inhibitors of bacterial cell division protein FtsZ. This study opened avenues for developing new antibacterial agents (Haydon et al., 2010).

properties

IUPAC Name

N-(5-iodopyridin-2-yl)-3-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11IN2O2/c1-18-11-4-2-3-9(7-11)13(17)16-12-6-5-10(14)8-15-12/h2-8H,1H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBGZWKHFJWFLND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=NC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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